

Application Note: Quantification of Infigratinib in Tissue Samples by LC-MS/MS

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Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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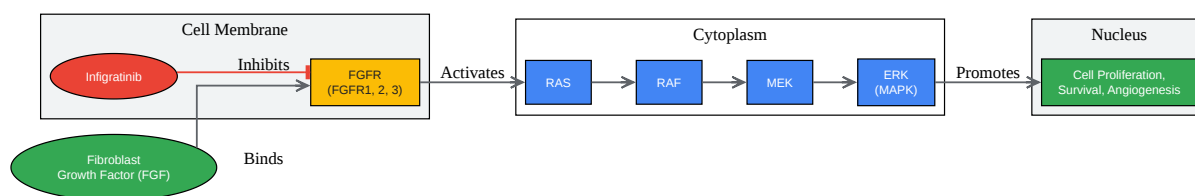
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Introduction

Infigratinib is a potent and selective pan-fibroblast growth factor receptor (FGFR) kinase inhibitor.[1][2][3][4] It targets FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, and survival.[1][5] Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, is implicated in the pathogenesis of various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][6][7][8] Infigratinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways like the Ras-MAPK pathway, thereby suppressing tumor growth.[2][5][6]

Accurate quantification of infigratinib in tissue samples is crucial for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, efficacy, and safety profile. This application note provides a detailed protocol for the measurement of infigratinib in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[9][10]

Signaling Pathway of Infigratinib



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Caption: Infigratinib inhibits the FGFR signaling cascade, blocking the downstream Ras-MAPK pathway.

Physicochemical Properties of Infigratinib

Understanding the physicochemical properties of infigratinib is essential for developing effective sample preparation and analytical methods.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₁ Cl ₂ N ₇ O ₃	[1]
Molecular Weight	560.5 g/mol	[3]
Water Solubility	0.0299 mg/mL	[4][5]
logP	4.68 - 4.78	[4][5]
pKa (Strongest Basic)	8.23	[4][5]
Protein Binding	~96.8% (concentration-dependent)	[5]

Experimental Protocol: LC-MS/MS Quantification of Infigratinib in Tissue

This protocol outlines a general procedure for the extraction and quantification of infigratinib from tissue samples. Optimization may be required for specific tissue types.

Materials and Reagents

- Infigratinib analytical standard
- Internal Standard (IS), e.g., Dasatinib or a stable isotope-labeled infigratinib
- Homogenizer (e.g., bead beater, ultrasonic disruptor)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Blank tissue of the same type for matrix-matched calibration standards and quality controls (QCs)
- Microcentrifuge tubes
- Autosampler vials

Standard and QC Sample Preparation

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of infigratinib and the IS in a suitable organic solvent like DMSO or Methanol.
- Working Standard Solutions: Prepare serial dilutions of the infigratinib stock solution in 50:50 ACN:Water to create working standards for spiking.
- Calibration Standards and QCs: Homogenize blank tissue in a suitable buffer (e.g., PBS) to create a tissue homogenate. Spike the blank tissue homogenate with the working standard solutions to prepare matrix-matched calibration standards and at least three levels of quality

control samples (Low, Medium, High). A typical calibration range might be 1-1000 ng/mL.[\[11\]](#)
[\[12\]](#)

Tissue Sample Preparation (Protein Precipitation Extraction)

- **Weighing:** Accurately weigh a portion of the tissue sample (e.g., 20-50 mg) into a homogenization tube.
- **Homogenization:** Add a volume of cold homogenization buffer (e.g., 4 volumes of PBS, resulting in a 1:5 w/v homogenate). Homogenize the tissue on ice until no visible tissue fragments remain.
- **Aliquoting:** Transfer a known volume (e.g., 50 μ L) of the tissue homogenate to a clean microcentrifuge tube.
- **Protein Precipitation:** Add 3-4 volumes of cold ACN containing the internal standard (e.g., 150-200 μ L).
- **Vortexing:** Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Parameter	Suggested Conditions
LC System	UPLC or HPLC system
Column	Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m)[13]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.8 mL/min[12][13]
Gradient	Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.[13]
Injection Volume	2 - 5 μ L
Column Temperature	40°C[13]
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Infigratinib: Precursor ion $[M+H]^+$ ~560.2 -> Product ions (to be optimized) IS (e.g., Dasatinib): Precursor ion $[M+H]^+$ ~488.2 -> Product ions

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:[10]

- Linearity: A linear range should be established with a correlation coefficient (r^2) of >0.99 . [14] [15]
- Accuracy and Precision: Intra- and inter-day accuracy (%RE) and precision (%CV) should be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ). [14]

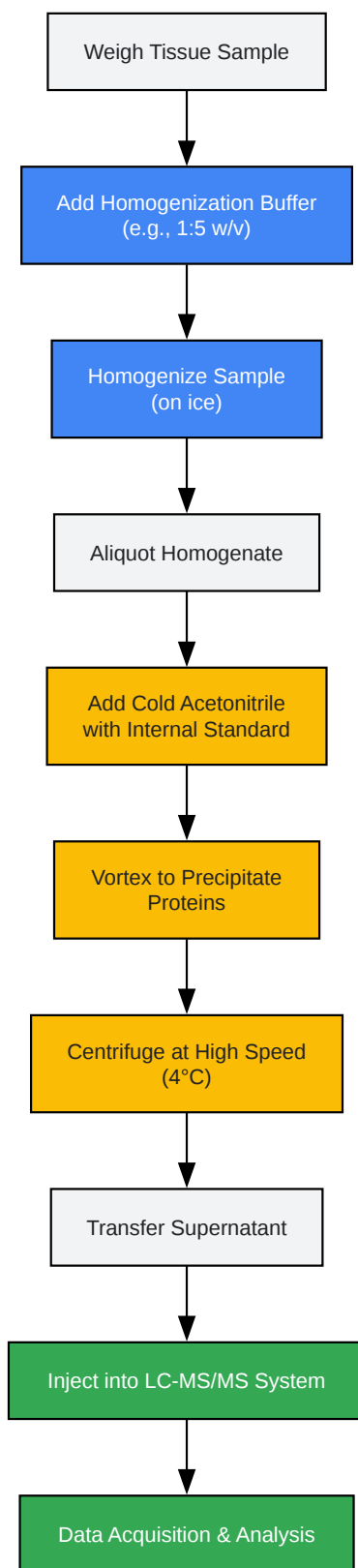
- **Selectivity and Specificity:** No significant interfering peaks should be present at the retention times of infigratinib and the IS in blank matrix.
- **Matrix Effect:** The effect of tissue components on ionization should be assessed.
- **Extraction Recovery:** The efficiency of the extraction process should be determined and consistent across QC levels.
- **Stability:** The stability of infigratinib in tissue homogenates under various storage and handling conditions (freeze-thaw, bench-top, post-preparative) should be evaluated.[\[13\]](#)

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for infigratinib quantification. Note that these values are primarily from plasma or microsome studies and may vary for different tissue types.

Parameter	Value Reported	Matrix	Reference
Linear Range	5 - 500 ng/mL	Human Liver Microsomes	[14]
1 - 1640 ng/mL	Human Plasma	[11] [12]	
2 - 600 ng/mL	Rat Plasma	[13]	
Lower Limit of Quantitation (LLOQ)	4.71 ng/mL	Human Liver Microsomes	[14]
1.0 ng/mL	Human Plasma	[12]	
2.0 ng/mL	Rat Plasma	[13]	
Intra-day Precision (%CV)	< 7.3%	Human Liver Microsomes	[14]
Inter-day Precision (%CV)	< 7.3%	Human Liver Microsomes	[14]
Intra-day Accuracy (%RE)	within \pm 7.3%	Human Liver Microsomes	[14]
Inter-day Accuracy (%RE)	within \pm 7.3%	Human Liver Microsomes	[14]
Mean Recovery	96.36% - 98.14%	Human Plasma	[11] [12]

Experimental Workflow



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Caption: Workflow for the extraction and analysis of infigratinib from tissue samples.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of infigratinib in tissue samples using LC-MS/MS. The described protocol, including sample homogenization, protein precipitation, and LC-MS/MS analysis, offers a robust and sensitive method for preclinical research. Proper method validation is critical to ensure the generation of accurate and reliable data for pharmacokinetic and drug distribution studies.

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